2-(tert-Butyl)-4,6-dichloropyrimidine

Medicinal Chemistry Synthetic Chemistry Regioselective Functionalization

Generic 4,6-dichloropyrimidine building blocks lack steric control, causing regiochemical mixtures and extra synthetic steps. 2-(tert-Butyl)-4,6-dichloropyrimidine (CAS 1044771-51-8) provides a pre-installed bulky tert-butyl group (A-value >4 kcal/mol) that ensures predictable regioselectivity in SNAr reactions and eliminates late-stage C2 functionalization. • Pre-installed tert-butyl group streamlines SAR exploration by at least one synthetic step. • Steric bias enables selective C4/C6 derivatization for unsymmetrical products. • Enhanced LogP (~4.0) and Fsp3 (0.5) improve membrane permeability and library diversity. • ≥98% purity with batch-specific QC data (NMR, HPLC, GC) for reliable impurity profiling.

Molecular Formula C8H10Cl2N2
Molecular Weight 205.08 g/mol
CAS No. 1044771-51-8
Cat. No. B1292766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butyl)-4,6-dichloropyrimidine
CAS1044771-51-8
Molecular FormulaC8H10Cl2N2
Molecular Weight205.08 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=CC(=N1)Cl)Cl
InChIInChI=1S/C8H10Cl2N2/c1-8(2,3)7-11-5(9)4-6(10)12-7/h4H,1-3H3
InChIKeyINTDGBJUITUUCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(tert-Butyl)-4,6-dichloropyrimidine (CAS 1044771-51-8): A Sterically Demanding, Lipophilic Pyrimidine Building Block for Selective Derivatization


2-(tert-Butyl)-4,6-dichloropyrimidine is a disubstituted pyrimidine featuring chlorine atoms at the 4- and 6-positions and a bulky tert-butyl group at the 2-position . This substitution pattern creates a unique steric and electronic environment that directly modulates nucleophilic aromatic substitution (SNAr) reactivity and physicochemical properties compared to unsubstituted or less hindered 4,6-dichloropyrimidine analogs . The compound is commercially available as a research chemical with documented purity levels (≥97%) and full analytical characterization (NMR, HPLC, GC), making it suitable for use as a pharmaceutical intermediate, a building block in medicinal chemistry, and a reference standard for impurity profiling .

Pre-installed C2 tert-butyl group streamlines kinase inhibitor and CYP11B2 inhibitor synthesis.
Steric shielding at C2 supports regioselective SNAr derivatization workflows.
Suitable as a pharmaceutical reference standard with verified QC documentation.

Why 2-(tert-Butyl)-4,6-dichloropyrimidine Cannot Be Interchanged with Common 4,6-Dichloropyrimidine Analogs


Generic substitution of 4,6-dichloropyrimidine building blocks without considering the 2-position substituent introduces uncontrolled variability in both reactivity and downstream molecular properties. The tert-butyl group at the 2-position is not a passive spectator; it exerts profound steric hindrance (A-value > 4 kcal/mol) and electron-donating inductive effects that alter the electrophilicity of the C4 and C6 chlorine atoms, directly impacting regioselectivity in SNAr reactions [1]. Furthermore, the substantial increase in lipophilicity (LogP shift of approximately +2.5 to +2.6 units) and modulation of the heterocycle's basicity (pKa shift of approximately +0.4 units) compared to the parent 4,6-dichloropyrimidine can critically affect compound solubility, membrane permeability, and target binding if a less hindered analog is used as a substitute during SAR exploration .

Replacing with unsubstituted 4,6-dichloropyrimidine removes essential steric bulk at C2, altering SNAr regioselectivity and likely product ratios.
Using smaller 2-methyl or 2-ethyl analogs shifts LogP by over 2 units, which may critically affect downstream compound lipophilicity and target-binding profiles.
Less common 2-substituted analogs often lack commercial purity documentation, introducing uncontrolled variability in multi-step synthesis outcomes.

Quantitative Evidence for Differentiating 2-(tert-Butyl)-4,6-dichloropyrimidine from Closest Analogs


Steric Bulk at C2: Quantified by A-Value, Dominates Regioselectivity in SNAr Reactions

The tert-butyl group at the 2-position introduces extreme steric hindrance (A-value > 4 kcal/mol) that is absent in the parent 4,6-dichloropyrimidine (R = H) and significantly exceeds that of smaller 2-alkyl analogs such as 2-methyl (A-value ~1.7 kcal/mol) or 2-ethyl (A-value ~1.75 kcal/mol) derivatives [1]. This steric bulk directly shields the C2 position and electronically deactivates the pyrimidine ring through an inductive effect, which predictably alters the rate and selectivity of nucleophilic aromatic substitution (SNAr) at C4 vs. C6, a critical parameter in stepwise derivatization strategies for kinase inhibitor and pharmaceutical intermediate synthesis [2].

Steric Bulk (A-Value)
Class-level inference
A-value > 4 kcal/mol (tert-butyl); >2.3 kcal/mol increase over 2-phenyl analog
Predictable steric control for C4/C6 regioselectivity in SNAr.
Data to verify for specific pyrimidine reactivity; general conformational analysis reference.
Medicinal Chemistry Synthetic Chemistry Regioselective Functionalization

Lipophilicity Surge: LogP Shift of +2.5 Units Versus Unsubstituted 4,6-Dichloropyrimidine

The introduction of the tert-butyl group at C2 dramatically increases the calculated partition coefficient (LogP). The target compound has a vendor-reported predicted LogP of 4.05 , while the parent 4,6-dichloropyrimidine has a reported LogP of 1.45 at 25°C and pH 7.2 . This represents a quantified increase in lipophilicity of approximately +2.6 LogP units, translating to a roughly 400-fold increase in the octanol/water partition coefficient. This shift is substantially larger than what is achieved with a 2-methyl substituent (predicted LogP for 2-methyl-4,6-dichloropyrimidine is approximately 1.9, a difference of only ~0.45 units) .

Lipophilicity Shift (LogP)
Cross-study comparable
ΔLogP = +2.60 vs. parent 4,6-dichloropyrimidine
Supports lipophilic fragment-based screening and ADME property tuning.
Predicted values, not experimental; review measurement conditions.
Physicochemical Property Prediction Drug Design ADME Optimization

pKa Modulation: tert-Butyl Electron Donation Reduces Acidity Relative to Parent Dichloropyrimidine

The electron-donating nature of the tert-butyl group modulates the basicity of the pyrimidine nitrogen atoms. The predicted pKa of the conjugate acid of 2-(tert-Butyl)-4,6-dichloropyrimidine is -3.81 ± 0.30 , compared to -4.20 ± 0.17 for the parent 4,6-dichloropyrimidine . This positive shift of approximately 0.4 pKa units indicates a slightly weaker acid (stronger conjugate base), which can subtly influence protonation state under strongly acidic conditions and affect chromatographic behavior during purification.

Basicity Modulation (pKa)
Cross-study comparable
ΔpKa = +0.39 (weaker acid vs. parent dichloropyrimidine)
Subtle change may affect salt screening and chromatographic behavior.
No experimental pKa data available for confirmation.
Physicochemical Property Prediction Salt Formation Reactivity Tuning

Commercial Purity & Batch-Level QC Documentation: Enables Reliable Reproducibility in Multistep Synthesis

Multiple reputable vendors supply 2-(tert-Butyl)-4,6-dichloropyrimidine with high purity specifications: Bidepharm offers a standard purity of 97% with batch-specific QC data including NMR, HPLC, and GC ; ChemScene offers a purity of 98% ; and MolCore supplies the compound with a minimum purity of 98% under ISO certification . This contrasts with less common 2-substituted-4,6-dichloropyrimidine analogs (e.g., 2-cyclopropyl or 2-isopropyl derivatives) for which commercial availability and documented analytical characterization are significantly more limited, forcing end-users to either perform in-house purification or accept uncertain purity levels.

Purity & QC Documentation
Head-to-head
97–98% purity; batch QC (NMR, HPLC, GC) available vs. limited data for less common analogs
Ensures batch reproducibility; reduces pre-use purification risk.
Vendor specifications, April 2026; review specific CoA.
Procurement Analytical Chemistry Quality Assurance

Documented Use as a Versatile Scaffold in Kinase Inhibitor and Aldosterone Synthase (CYP11B2) Inhibitor Research

The 2-tert-butyl-4,6-dichloropyrimidine scaffold has been explicitly utilized in the development of pyrimidine-based aldosterone synthase (CYP11B2) inhibitors, as reported in peer-reviewed medicinal chemistry literature [1]. The development of highly selective CYP11B2 inhibitors employed this pyrimidine core as a metal-binding group, leading to potent and selective compounds. BindingDB records indicate that analogs built from closely related dichloropyrimidine scaffolds achieve potent CYP11B2 inhibition, with IC50 values as low as 14 nM and 44 nM in cell-based assays [2][3]. In contrast, the unsubstituted 4,6-dichloropyrimidine lacks the 2-tert-butyl group essential for filling the hydrophobic pocket and directing the required binding orientation; its use as a starting material would necessitate additional synthetic steps to install the necessary C2 substituent, reducing overall efficiency.

CYP11B2 Inhibitor Scaffold
Supporting evidence
Core scaffold in reported series; analogs achieve IC50 of 14–44 nM
Eliminates a C2 diversification step, streamlining synthetic route.
Supports synthesis workflow fit, not a direct product efficacy claim.
Kinase Inhibitor Aldosterone Synthase CYP11B2 Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 2-(tert-Butyl)-4,6-dichloropyrimidine


Streamlined Synthesis of C2-tert-Butyl Substituted Kinase Inhibitors and CYP11B2 Antagonists

Medicinal chemistry teams developing kinase inhibitors or aldosterone synthase (CYP11B2) antagonists can directly utilize 2-(tert-Butyl)-4,6-dichloropyrimidine as the core scaffold, avoiding a late-stage C2 functionalization step. The tert-butyl group is pre-installed, filling the hydrophobic pocket required for target engagement while the two chlorine atoms at C4 and C6 serve as reactive handles for sequential derivatization [1]. Using this building block eliminates at least one synthetic step compared to starting from unsubstituted 4,6-dichloropyrimidine, streamlining SAR exploration and scale-up.

Regioselective SNAr Derivatization Requiring Steric Shielding at C2

In synthetic routes where selective functionalization of C4 over C6 (or vice versa) is critical, the steric bulk of the 2-tert-butyl group (A-value > 4 kcal/mol) provides a predictable steric and electronic bias that influences nucleophilic attack regioselectivity [2]. This property is advantageous in the preparation of unsymmetrical 4,6-disubstituted pyrimidines, where the target compound offers superior regiochemical control compared to less hindered 2-methyl or 2-ethyl analogs.

Pharmaceutical Impurity Profiling and Reference Standard Qualification

The compound is designated as a reference substance for drug impurity analysis and can be used as a pharmaceutical impurity standard [3]. With documented purity levels of 97-98% and available batch-specific QC data (NMR, HPLC, GC), the material is fit-for-purpose as an analytical reference in impurity profiling studies, particularly for drug candidates derived from 2-tert-butyl-4,6-disubstituted pyrimidine chemotypes.

Building Block for High-Throughput Screening (HTS) Library Synthesis with Elevated Lipophilicity

The significantly increased LogP (~4.0) relative to the parent 4,6-dichloropyrimidine (LogP ~1.45) makes this compound the preferred starting material for generating compound libraries targeting hydrophobic binding sites or for programs seeking to improve the membrane permeability of pyrimidine-based leads . The pre-installed tert-butyl group immediately increases the fraction of sp3-hybridized carbons (Fsp3 = 0.5), a parameter increasingly valued in fragment-based and diversity-oriented synthesis for improving clinical success rates .

Application
Selection Property
Validation Focus
CYP11B2 and kinase inhibitor synthesis
Pre-installed C2 tert-butyl pharmacophore
Synthetic step-count reduction and route efficiency
Regioselective SNAr derivatization
Steric and electronic bias from 2-tert-butyl group
C4/C6 product ratio verification
Impurity profiling and reference standard
Documented purity and batch QC data
CoA review for specific impurity limits
Lipophilic fragment library synthesis
Elevated LogP and Fsp3 character
Membrane permeability assay and LogD measurement

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